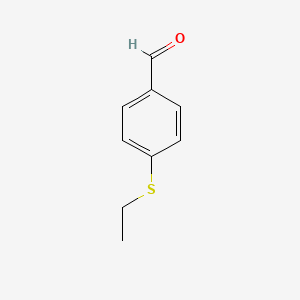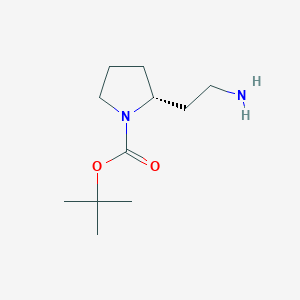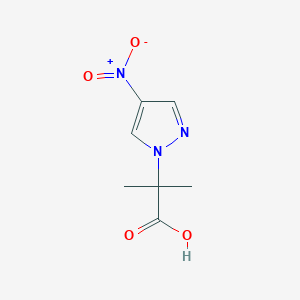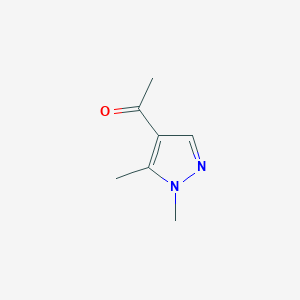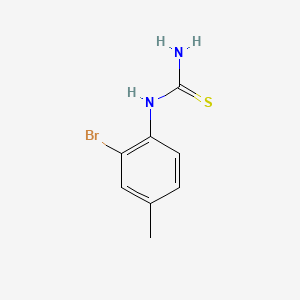
3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss various analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which share a similar structural motif with the compound . These analogs have been synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists, which are of interest due to their potential therapeutic applications in conditions mediated by the PGE2 pathway, such as uterine contractions in pregnant rats .
Synthesis Analysis
The synthesis of related compounds involves the formation of a carboxyamide side chain and optimization of side chains to improve in vitro and in vivo potencies. The papers describe the discovery and exploration of these side chains, as well as the optimization process to enhance biological activity. The synthesis of optically active analogs is also discussed, which is important for the activity of the compounds due to the stereospecific nature of biological interactions .
Molecular Structure Analysis
While the exact molecular structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not detailed, the papers do provide insights into the structure-activity relationships (SARs) of similar compounds. These SARs are crucial for understanding how different substitutions on the phenyl ring or changes in the side chain can affect the biological activity of the compounds. Additionally, the synthesis of a cyclic trimer with a bowl-shaped structure indicates the potential for complex molecular geometries in this class of compounds .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, but they do discuss the biological evaluation of analogs as EP3 receptor antagonists. These evaluations include the assessment of binding affinity for EP1-4 receptors and antagonist activity for the EP3 receptor, which is indicative of the chemical interactions these compounds can engage in within a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, the papers do mention the metabolic stability and pharmacokinetic profiles of related compounds, which are important aspects of their physical properties. The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and the preparation of amino-3-fluorophenyl boronic acid provide some context for the chemical properties that could be expected from similar compounds .
Scientific Research Applications
Modification in Polymer Synthesis
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrate increased thermal stability and show potential for use in medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Renewable Building Block for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a phenolic compound, is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, indicating a sustainable alternative to phenol for imparting specific benzoxazine properties to aliphatic hydroxyl-bearing molecules (Trejo-Machin et al., 2017).
Biocatalysis in Pharmaceutical Intermediates
S-3-Amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate, can be enzymatically produced using Methylobacterium oryzae. This method offers a biocatalytic approach for the production of enantiopure compounds, crucial in drug research (Li et al., 2013).
Peptide Chemistry and Drug Design
Computational peptidology, assisted by conceptual density functional theory, studies new antifungal tripeptides involving 2-amino-3-phenylpropanoic acid. This approach aids in predicting reactivity descriptors, pKa values, and bioactivity scores, which are essential in the drug design process (Flores-Holguín et al., 2019).
Synthesis of Enantiomers for Drug Development
The synthesis of enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid, achieved through enantioselective N-acylation, provides crucial intermediates for drug development (Solymár et al., 2004).
Synthesis of Chelating Agents for Metal Ions
Solid metal ion chelates with 2-amino-3-phenyl propanoic acid demonstrate potential applications in thermo gravimetric and biological studies, indicating their utility in synthesizing metal ion chelates for various applications (Ballal, 2020).
properties
IUPAC Name |
3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQNMBWAZLROU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CC(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405803 |
Source


|
| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
CAS RN |
773122-62-6 |
Source


|
| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)
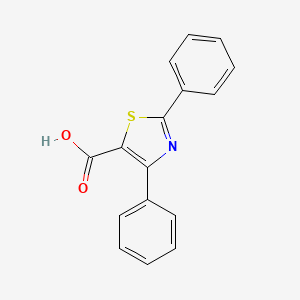

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)

